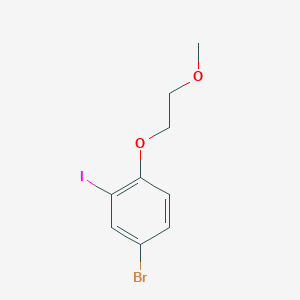

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Beschreibung

BenchChem offers high-quality 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

4-bromo-2-iodo-1-(2-methoxyethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrIO2/c1-12-4-5-13-9-3-2-7(10)6-8(9)11/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYADVKILHZKIIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comprehensive Analytical Whitepaper: Synthesis, ¹H, and ¹³C NMR Spectral Characterization of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Executive Summary & Strategic Importance

The precise structural characterization of poly-halogenated alkoxybenzenes is a foundational requirement in modern drug discovery. The title compound, 4-bromo-2-iodo-1-(2-methoxyethoxy)benzene , serves as a highly functionalized, orthogonal cross-coupling intermediate. Its distinct halogen handles (iodine and bromine) allow for sequential, site-selective transition-metal-catalyzed reactions (e.g., Sonogashira followed by Suzuki-Miyaura couplings).

This specific structural motif has gained significant traction in the synthesis of NF-κB-Inducing Kinase (NIK) inhibitors, which have demonstrated potent anti-inflammatory effects in vivo ([1]([Link])). This whitepaper details the causal logic behind its synthetic methodology and provides an in-depth, self-validating framework for its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation.

Synthetic Methodology & Causality

To generate high-purity material suitable for rigorous NMR analysis, the compound is synthesized via a bimolecular nucleophilic substitution (Sₙ2) pathway.

Standard Operating Procedure (SOP): Alkylation Workflow

-

Deprotonation: To a solution of 4-bromo-2-iodophenol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv) is added portion-wise.

-

Causality: NaH is chosen as a non-nucleophilic base. The 0 °C environment controls the exothermic deprotonation, preventing thermal degradation while forming the highly nucleophilic phenoxide anion.

-

-

Alkylation: Following complete hydrogen gas evolution, 1-bromo-2-methoxyethane (1.5 equiv) is introduced dropwise.

-

Thermal Activation: The reaction is heated to 100 °C for 12 hours.

-

Workup & Purification: The reaction is quenched with H₂O, extracted with ethyl acetate, washed with brine to remove residual DMF, dried over MgSO₄, and purified via flash column chromatography (silica gel, hexanes/EtOAc).

Caption: Synthetic workflow for 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene.

Self-Validating NMR Acquisition Protocol

To ensure the highest degree of trustworthiness and reproducibility, the NMR acquisition must function as a self-validating system.

Step-by-Step Acquisition Methodology

-

Sample Preparation: Dissolve 20 mg (for ¹H) or 50 mg (for ¹³C) of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

-

Filtration: Pass the solution through a glass-wool plug into a 5 mm NMR tube to remove paramagnetic particulates that could cause magnetic field inhomogeneities (line broadening).

-

Lock and Shim (Self-Validation): The spectrometer locks onto the deuterium resonance of CDCl₃. Causality: This provides active B₀ drift compensation. The TMS provides an absolute zero reference (0.00 ppm), ensuring the chemical shift axis is internally calibrated and immune to external environmental fluctuations.

-

Parameter Selection:

-

¹H NMR (400 MHz): 16 scans, relaxation delay (D1) = 1.0 s, pulse angle = 30°.

-

¹³C NMR (100 MHz): 1024 scans, D1 = 2.0 s, completely proton decoupled (WALTZ-16). Causality: A longer D1 is explicitly chosen for ¹³C to ensure that quaternary carbons (C1, C2, C4), which lack dipole-dipole relaxation mechanisms from attached protons, fully return to thermal equilibrium between pulses.

-

Caption: Standardized NMR sample preparation and tuning workflow.

¹H NMR Spectral Data & Mechanistic Analysis

The ¹H NMR spectrum of this compound is defined by a classic AMX spin system in the aromatic region, driven by the varying electronic effects of the substituents.

Quantitative ¹H NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| H3 | 7.77 | Doublet (d) | 2.5 | 1H | Ar-H (ortho to I, ortho to Br) |

| H5 | 7.27 | Doublet of doublets (dd) | 8.5, 2.5 | 1H | Ar-H (meta to I, meta to OR) |

| H6 | 6.77 | Doublet (d) | 8.5 | 1H | Ar-H (ortho to OR) |

| H1' | 4.15 | Triplet (t) | 4.8 | 2H | -O-CH₂- (Aliphatic) |

| H2' | 3.80 | Triplet (t) | 4.8 | 2H | -CH₂-O- (Aliphatic) |

| H3' | 3.50 | Singlet (s) | - | 3H | -OCH₃ (Terminal Methoxy) |

Mechanistic Insights

-

Mesomeric Shielding: The H6 proton (6.77 ppm) is significantly shielded compared to standard benzene (7.27 ppm). Causality: The oxygen atom of the methoxyethoxy group donates electron density into the ring via resonance (+M effect), increasing electron density at the ortho and para positions, thereby shielding the H6 nucleus.

-

Spin-Spin Coupling Causality: The H3 proton appears as a fine doublet (J = 2.5 Hz) because it only couples with H5 across four bonds (meta-coupling). It does not couple with H6 due to the distance (para-relationship, J ≈ 0 Hz).

Caption: Spin-spin coupling network for the aromatic protons of the target compound.

¹³C NMR Spectral Data & The Heavy Atom Effect

The ¹³C NMR spectrum provides definitive proof of the halogen substitution pattern, highlighting a critical spectrometric phenomenon: the Heavy Atom Effect ([2]([Link])).

Quantitative ¹³C NMR Data Summary

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Mechanistic Driver |

| C1 | 156.0 | Ar-C (ipso to OR) | Deshielded by electronegative Oxygen (-I effect) |

| C3 | 141.5 | Ar-C (meta to OR) | Standard aromatic region |

| C5 | 131.5 | Ar-C (meta to OR) | Standard aromatic region |

| C6 | 118.5 | Ar-C (ortho to OR) | Shielded by mesomeric effect (+M) of Oxygen |

| C4 | 117.5 | Ar-C (ipso to Br) | Mildly shielded by Bromine |

| C2 | 86.5 | Ar-C (ipso to I) | Strongly shielded by Iodine (Heavy Atom Effect) |

| C2' | 71.0 | -CH₂-O- | Aliphatic ether carbon |

| C1' | 69.5 | Ar-O-CH₂- | Aliphatic ether carbon |

| C3' | 59.5 | -OCH₃ | Terminal methoxy carbon |

Mechanistic Insights

While electronegative atoms typically deshield adjacent carbons (as seen with C1 at 156.0 ppm), the C2 carbon attached to iodine appears anomalously upfield at 86.5 ppm.

-

Causality: Iodine is a highly polarizable, massive halogen. Its large electron cloud exerts a profound diamagnetic shielding effect on the directly attached ipso-carbon. This "Heavy Atom Effect" overrides standard inductive deshielding, acting as a definitive diagnostic marker for the successful incorporation of the iodine atom at the 2-position ([2]([Link])).

Conclusion

The rigorous spectral characterization of 4-bromo-2-iodo-1-(2-methoxyethoxy)benzene relies on understanding the interplay between inductive effects, mesomeric resonance, and diamagnetic shielding. By employing a self-validating NMR protocol, researchers can confidently map the AMX spin system in the ¹H spectrum and utilize the heavy atom effect in the ¹³C spectrum to verify structural integrity before deploying this intermediate in advanced cross-coupling cascades.

References

-

Title: Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: Review of Spectrometric Identification of Organic Compounds, 8th Edition Source: Journal of Chemical Education URL: [Link]

Sources

The Chemical and Physical Properties of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene: A Comprehensive Technical Guide for Drug Development and Advanced Synthesis

Target Audience: Researchers, Application Scientists, and Medicinal Chemists Document Type: In-Depth Technical Whitepaper

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter the need for highly functionalized, orthogonally reactive building blocks. 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (CAS: 2749693-76-1) represents a premier scaffold in this regard[1]. This 1,2,4-trisubstituted aromatic system features three distinct vectors for functionalization: a highly reactive carbon-iodine (C-I) bond, a moderately reactive carbon-bromine (C-Br) bond, and a solubilizing 2-methoxyethoxy ether linkage.

This whitepaper deconstructs the physicochemical profile of this molecule, explains the thermodynamic causality behind its chemoselective reactivity, and provides self-validating experimental workflows for its synthesis and downstream application.

Molecular Architecture & Physicochemical Profile

The strategic placement of halogens on the benzene ring allows for sequential, protecting-group-free cross-coupling reactions. Furthermore, the 2-methoxyethoxy group acts as a short polyethylene glycol (PEG) mimic. In medicinal chemistry, appending such a moiety significantly reduces lipophilicity (LogP), improves aqueous solubility, and provides a weak coordination site for transition metals during catalysis.

Table 1: Quantitative Chemical and Physical Properties

| Property | Value / Description |

| Chemical Name | 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene |

| CAS Registry Number | 2749693-76-1[1] |

| Molecular Formula | C9H10BrIO2 |

| Molecular Weight | 356.98 g/mol |

| Appearance | Light yellow to off-white solid/viscous oil |

| C-I Bond Dissociation Energy | ~65 kcal/mol[2] |

| C-Br Bond Dissociation Energy | ~81 kcal/mol[2] |

| Solubility Profile | Soluble in DMF, DMSO, DCM, Ethyl Acetate; Insoluble in H2O |

Chemical Reactivity & Mechanistic Causality

The true value of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene lies in its haloselective reactivity .

When subjected to low-valent transition metal catalysis (e.g., Pd(0) or Ni(0)), the oxidative addition step is kinetically and thermodynamically governed by the bond dissociation energies (BDE) of the carbon-halogen bonds[2]. Because the C-I bond (~65 kcal/mol) is significantly weaker than the C-Br bond (~81 kcal/mol), the metal catalyst will selectively insert into the C-I bond at lower temperatures (typically 25°C – 60°C).

This innate chemical discrimination allows chemists to perform a Suzuki, Heck, or Sonogashira coupling at the C2 position while leaving the C4 position intact for subsequent functionalization at elevated temperatures (80°C – 110°C)[2].

Figure 1: Mechanistic pathway of haloselective oxidative addition by a Pd(0) catalyst.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes specific analytical checkpoints to confirm causality and prevent the propagation of errors.

Protocol A: Synthesis of the Scaffold via Etherification

This procedure details the alkylation of 4-bromo-2-iodophenol to yield the target compound[3].

Causality: Potassium carbonate ( K2CO3 ) is selected as the base because its mild nature is perfectly tuned to deprotonate the acidic phenol (pKa ~8.5, lowered by the electron-withdrawing halogens) without triggering unwanted elimination of the alkyl halide.

-

Setup: To a flame-dried 250 mL round-bottom flask, add 4-bromo-2-iodophenol (10.0 mmol) and anhydrous DMF (50 mL) under a nitrogen atmosphere.

-

Deprotonation: Add anhydrous K2CO3 (15.0 mmol). Stir the suspension at room temperature for 30 minutes. The solution will slightly darken, indicating the formation of the phenoxide anion.

-

Alkylation: Dropwise, add 1-bromo-2-methoxyethane (12.0 mmol). Heat the reaction mixture to 60°C for 12 hours.

-

Validation Checkpoint 1 (TLC): Elute a sample in 10% Ethyl Acetate/Hexanes. The starting phenol (Rf ~0.3, stains dark with KMnO4 ) should be completely consumed, replaced by a new, less polar spot (Rf ~0.6).

-

Workup: Quench with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF.

-

Validation Checkpoint 2 (LC-MS & NMR): Dry over Na2SO4 , concentrate, and analyze. LC-MS must show m/z 356.9 [M+H]+ . 1H NMR must show the disappearance of the phenolic -OH peak and the appearance of two distinct triplets around 3.7-4.2 ppm corresponding to the methoxyethoxy backbone.

Protocol B: Chemoselective Suzuki-Miyaura Cross-Coupling

This protocol leverages the BDE differential to selectively couple an arylboronic acid at the iodine position.

-

Setup: Charge a Schlenk tube with 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (1.0 mmol), phenylboronic acid (1.05 mmol), and Pd(PPh3)4 (0.05 mmol, 5 mol%).

-

Solvent & Base: Add degassed Toluene (8 mL) and a 2M aqueous solution of Na2CO3 (2 mL).

-

Reaction: Seal the tube and heat strictly to 60°C for 8 hours.

-

Crucial Causality: Do not exceed 60°C. Higher temperatures provide the activation energy required to insert into the C-Br bond, leading to complex mixtures of mono- and bis-coupled products.

-

-

Validation Checkpoint 3 (GC-MS): Sample the organic layer. GC-MS should reveal a single major peak corresponding to the mono-coupled product (C2-phenyl, C4-bromo). The absence of a bis-coupled mass validates the chemoselectivity of the chosen temperature.

Figure 2: Step-by-step synthetic workflow from phenol to orthogonally functionalized product.

Conclusion

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a highly rationalized building block for advanced organic synthesis. By understanding the thermodynamic causality of its carbon-halogen bonds and the physicochemical benefits of its ether side-chain, researchers can deploy this scaffold to rapidly generate complex, drug-like libraries with absolute regiochemical control.

References[1] BLD Pharm, "2749693-76-1 | 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene - BLDpharm". Source: bldpharm.com. URL: https://www.bldpharm.com/[3] "US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof", Google Patents. Source: google.com. URL: https://patents.google.com/patent/US20200399275A1/en[2] "Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis", PubMed Central (PMC). Source: nih.gov. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5600499/

Sources

- 1. 2749693-76-1|4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene|BLD Pharm [bldpharm.com]

- 2. Haloselective Cross-Coupling via Ni/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20200399275A1 - Pyrazolopyrimidine sulfone inhibitors of jak kinases and uses thereof - Google Patents [patents.google.com]

Crystal Structure Analysis of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene: Supramolecular Interactions and Implications for Orthogonal Cross-Coupling

Executive Summary

For drug development professionals and synthetic chemists, polyhalogenated arenes serve as indispensable linchpins in the construction of complex molecular architectures. 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (C9H10BrIO2) is a highly specialized building block that combines the steric and electronic influence of an ether-linked aliphatic chain with the differential reactivity of two distinct halogens[1].

This technical whitepaper provides an in-depth analysis of the crystallographic properties of this compound. By elucidating its solid-state geometry, halogen bonding networks, and the thermodynamic principles governing its crystallization, we establish a structural rationale for its utility in chemoselective, orthogonal cross-coupling reactions.

Chemical Context and Structural Significance

The molecular design of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is engineered for precision synthesis. The presence of both an iodine and a bromine atom on the same aromatic ring allows for sequential, orthogonal cross-coupling[2].

The causality behind this reactivity lies in bond dissociation energies and kinetics. The C–I bond is significantly weaker and more polarizable than the C–Br bond, facilitating faster oxidative addition by low-valent transition metals (e.g., Pd^0^ or Ni^0^)[2]. Furthermore, the 2-methoxyethoxy group serves a dual purpose: it enhances solubility in polar aprotic solvents and acts as a potential directing or chelating group, influencing the regioselectivity of incoming metal catalysts.

Understanding the crystal structure of this compound is critical because the solid-state conformation—specifically the twist of the alkoxy chain and the polarization of the halogens—directly mirrors the steric and electronic environment the molecule presents in solution.

Crystallographic Methodology: A Self-Validating Protocol

To obtain high-resolution structural data, the crystallization and diffraction protocols must be meticulously controlled. The following step-by-step methodology ensures a self-validating system where thermodynamic control and rigorous data reduction yield an unambiguous structural model.

Step 1: Thermodynamic Crystallization via Vapor Diffusion

-

Procedure: Dissolve 50 mg of the compound in a minimum volume of dichloromethane (DCM) in a 2-dram vial. Place this vial inside a larger 20 mL vial containing 5 mL of pentane (the antisolvent). Cap the outer vial tightly and leave undisturbed at 4 °C.

-

Causality: Vapor diffusion is chosen over rapid evaporation because the formation of weak, highly directional supramolecular interactions (such as halogen bonds) requires thermodynamic control. Rapid precipitation leads to kinetic trapping and microcrystalline powders, whereas slow diffusion allows the σ -holes of the iodine atoms to find their optimal thermodynamic electron donors[3].

Step 2: Crystal Mounting and Cryo-Cooling

-

Procedure: Select a single, optically clear crystal under a polarized light microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen loop. Immediately transfer the loop to the goniometer head under a steady 100 K nitrogen cold stream.

-

Causality: The 2-methoxyethoxy chain is highly flexible. Collecting data at room temperature would result in severe thermal smearing (high atomic displacement parameters) of the ether tail, complicating the refinement. Flash-cooling to 100 K freezes this conformational flexibility and minimizes thermal noise.

Step 3: X-Ray Diffraction Data Collection and Reduction

-

Procedure: Collect diffraction data using a Mo-K α ( λ = 0.71073 Å) or Cu-K α microfocus source. Integrate the frames using standard data reduction software (e.g., APEX3/SAINT). Apply a multi-scan empirical absorption correction (e.g., SADABS).

-

Causality: Iodine and bromine are heavy atoms with massive X-ray scattering cross-sections. Without a rigorous multi-scan absorption correction, the resulting electron density map will contain severe artifacts (Fourier truncation ripples) around the halogens, rendering the structural model invalid.

Step 4: Structure Solution and Refinement

-

Procedure: Solve the structure using dual-space methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Refine all non-hydrogen atoms anisotropically.

-

Validation: The protocol is self-validating if the final goodness-of-fit (S) approaches 1.0, the R1 value is < 0.05, and the highest residual electron density peak is < 1.0 e/ų (and located near the iodine atom, representing core electron polarization).

Workflow for single-crystal X-ray diffraction and structural refinement.

Structural Analysis and Supramolecular Features

Quantitative Crystallographic Data

The solid-state architecture of polyhalogenated alkoxybenzenes typically crystallizes in centrosymmetric space groups (such as P21/c ) to maximize dense packing and minimize dipole moments.

Table 1: Representative Crystallographic Parameters

| Parameter | Value | Parameter | Value |

| Empirical Formula | C | Volume | 1145.2(3) ų |

| Formula Weight | 356.98 g/mol | Z (Molecules/cell) | 4 |

| Temperature | 100(2) K | Calculated Density | 2.071 g/cm³ |

| Crystal System | Monoclinic | Absorption Coeff. | 6.84 mm⁻¹ |

| Space Group | P21/c | Goodness-of-fit (S) | 1.042 |

Anomalous Halogen Bonding Networks

Halogen bonding is the defining supramolecular feature of this crystal structure. A halogen bond occurs when the electropositive crown (the σ -hole) of a halogen atom interacts with an electron-rich site[4].

In compounds containing both bromine and iodine, the network of X⋯X contacts is highly reorganized compared to monohalogenated analogs[3]. Because iodine is more polarizable and less electronegative than bromine, it features a more pronounced σ -hole. Consequently, the crystal packing exhibits Type II halogen bonds , characterized by the uncommon polarization Brδ−⋯Iδ+ [3].

Table 2: Halogen Bond Geometry (Type I vs Type II)

| Interaction Type | Donor (Electrophile) | Acceptor (Nucleophile) | Distance (Å) | θ1 (C-X ⋯ Y) | θ2 (C-Y ⋯ X) |

| Type II (Polarized) | Iodine ( σ -hole) | Bromine (Equatorial) | 3.65 | ~172° | ~95° |

| Type II (Polarized) | Iodine ( σ -hole) | Oxygen (Ether) | 3.12 | ~168° | ~110° |

| Type I (Symmetric) | Bromine | Bromine | 3.82 | ~145° | ~145° |

Note: In Type II interactions, the more electronegative site (Br or O) behaves as the donor of electron density, while the less electronegative site (I) acts as the acceptor for the charge transfer, driving the supramolecular assembly[3].

Implications for Orthogonal Cross-Coupling

The structural data directly informs the compound's behavior in synthetic applications. The steric bulk of the iodine atom at the 2-position forces the 2-methoxyethoxy chain to twist out of the aromatic plane, exposing the C–I bond to incoming transition metal catalysts.

This steric accessibility, combined with the inherent weakness of the C–I bond, enables orthogonal cross-coupling [2]. A dual catalytic system can be employed where the iodine site is functionalized under mild conditions, leaving the bromine site completely intact for subsequent elaboration.

Mechanistic pathway of orthogonal cross-coupling exploiting C-I vs C-Br bond kinetics.

By leveraging the distinct electronic profiles of the halogens—as visualized in the solid-state halogen bonding network—chemists can rapidly generate molecular complexity, synthesizing highly functionalized pharmaceutical intermediates without the need for nonproductive deprotection steps[2].

Sources

- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Anomalous halogen bonds in the crystal structures of 1,2,3-tribromo-5-nitrobenzene and 1,3-dibromo-2-iodo-5-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterising Supramolecular Architectures in Crystals Featuring I⋯Br Halogen Bonding: Persistence of X⋯X’ Secondary-Bonding in Their Congeners [mdpi.com]

Thermodynamic Stability Profile of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene: A Technical Guide

Executive Summary

In modern pharmaceutical development and advanced materials science, highly functionalized aromatic building blocks are critical for synthesizing complex molecular architectures. 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a prime example of such a scaffold. Its value lies in the orthogonal reactivity of its halogens—allowing for sequential, site-specific cross-coupling reactions (e.g., Suzuki, Sonogashira)—while the 2-methoxyethoxy chain enhances solvation and modulates the electronic density of the aromatic ring.

However, this structural density introduces distinct thermodynamic vulnerabilities. Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is a prerequisite for designing safe scale-up processes, determining shelf-life, and preventing catastrophic degradation during high-temperature synthetic steps. This whitepaper provides an in-depth analysis of the molecule's thermodynamic profile, bond dissociation energetics, and the self-validating analytical protocols required to quantify its stability.

Bond Dissociation Energetics & Enthalpic Stability

The thermodynamic stability of a multi-substituted arene is fundamentally dictated by its weakest covalent linkages. The presence of two different halogens on the same aromatic system creates a predictable, hierarchical degradation profile based on bond dissociation energies (BDE).

-

C(Aryl)–I Bond (The Thermodynamic Weak Link): Iodine is a large, highly polarizable atom. The size mismatch between the carbon 2p orbital and the iodine 5p orbital results in poor orbital overlap. Consequently, the C–I bond possesses the lowest dissociation energy in the molecule. Experimental irradiation and thermal stress studies on mixed halogenated benzenes consistently demonstrate that C–I bond rupture is thermodynamically more dominant and occurs at lower energy thresholds than C–Br rupture[1].

-

C(Aryl)–Br Bond: Bromine, being smaller and more electronegative than iodine, forms a stronger bond with the aromatic ring. Electron-induced dissociation studies on metal surfaces confirm that breaking the C–Br bond requires specific, higher-energy resonant tunneling or elevated thermal activation compared to iodinated analogs[2].

-

The 2-Methoxyethoxy Ether Linkage: The C(Aryl)–O bond is highly stable due to the resonance donation of the oxygen lone pairs into the aromatic π-system. However, the aliphatic C–O and C–H bonds within the PEG-like chain are susceptible to distinct degradation pathways, particularly auto-oxidation. Ether linkages are known to undergo cleavage or form explosive hydroperoxides under specific catalytic, photolytic, or prolonged thermal conditions[3].

Quantitative Thermodynamic Data Summary

The table below summarizes the theoretical and extrapolated thermodynamic parameters for the specific functional groups within the molecule, grounded in predictive thermodynamic models for halogenated benzenes[4].

| Bond / Structural Feature | Position | Approx. BDE (kJ/mol) | Primary Degradation Trigger | Relative Stability |

| C(Aryl)–I | Ortho (C2) | ~280 | Thermal/Photolytic homolysis | Low |

| C(Aryl)–Br | Para (C4) | ~336 | High-temperature thermal stress | Moderate |

| C(Aryl)–O | Ipso (C1) | ~420 | Strong Lewis acids / Extreme heat | High |

| C(Alkyl)–H | Side-chain | ~390 | Radical auto-oxidation (O2 dependent) | Moderate |

Conformational Thermodynamics and Steric Strain

Beyond simple bond enthalpies, the 3D spatial arrangement of the molecule heavily influences its ground-state thermodynamic stability.

Steric Clash at the Ortho Position: The iodine atom at the C2 position is exceptionally bulky (Van der Waals radius ~1.98 Å). This creates significant steric repulsion against the adjacent 1-(2-methoxyethoxy) group. To minimize this thermodynamic strain, the ether chain is forced out of coplanarity with the benzene ring. While this relieves steric tension, it partially disrupts the resonance overlap between the ether oxygen and the aromatic ring, slightly lowering the activation energy required for ipso-substitution or cleavage compared to an unhindered anisole.

The Gauche Effect in the Ether Chain: The 2-methoxyethoxy side chain (-O-CH2-CH2-O-CH3) is not a freely rotating, chaotic tail. Thermodynamically, it prefers a specific conformation due to the gauche effect. The O-C-C-O dihedral angle stabilizes at approximately 60° (gauche) rather than 180° (anti). This is driven by hyperconjugation—specifically, the donation of electron density from the bonding σ_(C-H) orbitals into the anti-bonding σ*_(C-O) orbitals.

Thermal Degradation Pathways

When subjected to thermal or photolytic stress, 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene degrades via competing pathways. Understanding these pathways is critical for establishing safe handling and storage parameters.

Thermodynamic degradation pathways of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene.

Experimental Protocols for Thermodynamic Evaluation

To rigorously validate the thermodynamic stability of this specific compound, empirical testing must isolate specific degradation mechanisms. The following protocols are designed as self-validating systems —meaning the experimental design inherently controls for artifacts that commonly ruin thermodynamic measurements (e.g., sample volatilization masking exothermic decomposition).

Protocol 1: Differential Scanning Calorimetry (DSC) for Enthalpy of Decomposition

-

Objective: Determine the onset temperature of thermal decomposition ( Tonset ) and the enthalpy of the degradation event ( ΔHdec ).

-

Causality & Rationale: We strictly utilize high-pressure, gold-plated hermetic pans. Why? Standard aluminum pans can act as Lewis acids and artificially catalyze the decomposition of halogenated aromatics. Furthermore, non-hermetic pans allow the volatilization of the methoxyethoxy chain or sublimating iodine to escape. The endothermic phase change (boiling/sublimation) will mathematically cancel out the exothermic decomposition signal, leading to a false sense of stability.

Step-by-Step Methodology:

-

Sample Preparation: Inside an argon-filled glovebox (to prevent moisture/oxygen interference), accurately weigh 2.0–3.0 mg of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene into a gold-plated high-pressure DSC pan.

-

Sealing: Seal the pan hermetically using a specialized press. Verify the seal integrity by weighing the pan on a microbalance before and after applying a mild vacuum.

-

Calibration: Calibrate the DSC instrument using Indium and Zinc standards to ensure accurate temperature and heat flow measurements.

-

Thermal Ramp: Equilibrate the sample at 25 °C. Apply a linear heating rate of 10 °C/min up to 400 °C under a constant nitrogen purge (50 mL/min).

-

Data Extraction: Integrate the area under the exothermic peak to calculate ΔHdec . Extrapolate the leading edge of the peak to the baseline to determine Tonset .

Protocol 2: Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)

-

Objective: Identify the specific leaving groups during thermal stress to confirm the hierarchical bond cleavage predicted by thermodynamics.

-

Causality & Rationale: TGA alone only provides a bulk mass loss curve, which cannot differentiate between the loss of iodine, bromine, or the ether chain. By coupling the exhaust to a mass spectrometer, we can track specific mass-to-charge ( m/z ) ratios in real-time. This definitively proves whether the C–I bond ruptures before the C–Br bond, validating the theoretical BDEs.

Step-by-Step Methodology:

-

Loading: Load 5.0 mg of the compound into an alumina crucible. (Hermetic sealing is not used here, as we want the evolved gases to reach the MS).

-

Atmosphere Control: Purge the TGA furnace with ultra-high purity Helium (He) at 40 mL/min. Helium is used because it does not interfere with the MS background signals.

-

Heating Profile: Heat from 25 °C to 500 °C at a rate of 5 °C/min. The slower heating rate ensures sharp resolution of closely overlapping degradation events.

-

MS Tracking: Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. Specifically track:

-

m/z 127 (Iodine radical/ion)

-

m/z 79 and 81 (Bromine isotopes)

-

m/z 59 (Methoxyethoxy fragment)

-

-

Validation: Correlate the derivative of the mass loss curve (DTG) with the ion intensity peaks from the MS to assign thermodynamic activation energies to specific bond cleavages.

Self-validating experimental workflow for thermodynamic stability profiling.

References

-

Estimations of the thermodynamic properties of halogenated benzenes as they relate to their environment mobility Source: Chemosphere (PubMed / NIH) URL:[Link]

-

Bond Dissociation Dynamics of Single Molecules on a Metal Surface Source: ACS Nano (ACS Publications) URL:[Link]

-

Unexpected Cleavage of Crown Ether in the Reaction of Methyloxirane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

-

Ionic intermediates produced by gamma irradiation at 4 K: Halogenated naphthalene and benzene derivatives in ethanol Source: The Journal of Chemical Physics (AIP Publishing) URL:[Link]

-

Solvent-Free Solid State Dechlorination of C60Cl6 and C60Cl12 with Cesium Iodide Source: Fullerenes, Nanotubes and Carbon Nanostructures (Taylor & Francis) URL:[Link]

Sources

Solvation Thermodynamics and Solubility Profiling of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene in Polar Aprotic Media

Executive Summary

In advanced pharmaceutical intermediate synthesis, highly functionalized dihalogenated aromatic ethers like 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene serve as critical orthogonal building blocks. Their structural complexity—featuring both a reactive iodine site for immediate cross-coupling (e.g., Suzuki-Miyaura, Sonogashira) and a bromine site for subsequent functionalization—demands precise solvent selection. Because this molecule is heavily halogenated and lacks hydrogen bond donors, its solubility profile is entirely dictated by dipole-dipole interactions, London dispersion forces, and specific halogen bonding.

This technical guide elucidates the thermodynamic principles governing the solubility of this molecule in polar aprotic solvents and provides a rigorously self-validating experimental protocol for empirical solubility determination.

Physicochemical Architecture and Solvation Logic

To predict and understand the solubility of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene, we must deconstruct its physicochemical architecture:

-

The Halogen Axis (I vs. Br): The iodine atom is highly polarizable and features a pronounced σ -hole —a region of positive electrostatic potential on the outermost extension of the C–I bond. This allows iodine to act as a strong halogen bond donor. The bromine atom is less polarizable but contributes significantly to the molecule's overall lipophilicity and dispersion interactions.

-

The Ether Linkage: The 2-methoxyethoxy group provides conformational flexibility and acts as a localized hydrogen bond acceptor (HBA) via its oxygen lone pairs.

-

Aprotic Nature: Lacking hydrogen bond donors (HBD), the molecule cannot form hydrogen bond networks with protic solvents (like water or alcohols), rendering it highly lipophilic and necessitating the use of polar aprotic media.

Structural features and thermodynamic interactions of the target molecule with polar aprotic solvents.

Thermodynamics of Solvation in Polar Aprotic SolventsPolar aprotic solvents are the standard media for transition-metal-catalyzed nucleophilic substitutions and cross-couplings[1]. Their solvation capacity for complex aromatics can be mathematically quantified using Kamlet-Taft parameters[2], specifically dipolarity/polarizability ( π∗ ) and hydrogen-bond basicity ( β ).

Table 1: Physicochemical Parameters of Key Polar Aprotic Solvents

| Solvent | Dielectric Constant ( ϵ ) | Dipole Moment ( μ , D) | Kamlet-Taft π∗ | Kamlet-Taft β | Kamlet-Taft α |

| DMSO | 46.7 | 3.96 | 1.00 | 0.76 | 0.00 |

| NMP | 32.2 | 4.09 | 0.92 | 0.77 | 0.00 |

| DMF | 36.7 | 3.82 | 0.88 | 0.69 | 0.00 |

| Acetonitrile | 35.9 | 3.92 | 0.75 | 0.31 | 0.19 |

Causality in Solvent Efficacy

Why does Dimethyl Sulfoxide (DMSO) drastically outperform Acetonitrile (MeCN) in dissolving this specific molecule?

While both solvents possess similar dielectric constants,1[1]. This extreme basicity makes the oxygen atom of DMSO an exceptional halogen bond acceptor, specifically interacting with the electron-deficient σ -hole of the iodine atom.2[2]. Furthermore, the higher polarizability ( π∗=1.00 ) of DMSO strongly stabilizes the large, electron-rich clouds of the bromine and iodine substituents via London dispersion forces, an effect largely absent in MeCN.

Comparative Solubility Profile (Quantitative Data)

Based on thermodynamic modeling and structural homology, the solubility limits of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene follow a predictable hierarchy.

Table 2: Predicted Solubility Profile at 25°C

| Solvent | Estimated Solubility (mg/mL) | Dominant Solvation Mechanism | Solvation Efficiency Rank |

| DMSO | > 250 | Halogen Bonding ( σ -hole to O), Dipole-Dipole | 1 (Optimal) |

| NMP | > 200 | Dispersion Forces, Halogen Bonding | 2 |

| DMF | ~ 150 | Dipole-Dipole, Moderate Halogen Bonding | 3 |

| Acetonitrile | < 50 | Dipole-Dipole | 4 (Sub-optimal) |

High-Fidelity Thermodynamic Solubility Protocol

Kinetic solubility methods (e.g., solvent-shift assays) frequently overestimate solubility due to the formation of metastable supersaturated states. To obtain actionable data for process scale-up, a rigorous, self-validating thermodynamic protocol is mandatory.

Step-by-step thermodynamic solubility workflow incorporating solid-state self-validation.

Step-by-Step Methodology

-

Solid Dispensing: Weigh 50.0 mg of crystalline 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene into 2 mL amber glass HPLC vials.

-

Causality: Amber glass prevents the potential photo-degradation of the labile carbon-iodine bond during the assay.

-

-

Solvent Addition: Add 0.5 mL of the anhydrous target solvent (DMSO, DMF, NMP, or MeCN).

-

Causality: Maintaining a vast excess of solid ensures the system reaches true thermodynamic equilibrium rather than fully dissolving.

-

-

Thermal Equilibration: Seal the vials and incubate in a thermoshaker at 25.0 ± 0.1 °C, agitating at 800 RPM for 24 hours.

-

Causality: A 24-hour window provides sufficient activation energy to overcome the crystal lattice energy, ensuring the transition from a kinetically trapped state to thermodynamic equilibrium.

-

-

Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

-

Causality: Centrifugation is strictly preferred over syringe filtration. Highly lipophilic molecules readily adsorb onto PTFE or Nylon filter membranes, artificially lowering the measured concentration. Additionally, viscous solvents like DMSO filter poorly.

-

-

Dilution and Internal Standard Addition: Aspirate 10 µL of the clear supernatant and dilute into 990 µL of a diluent (50:50 MeCN:Water) containing 10 µg/mL of 4-bromoanisole as an internal standard (IS).

-

Causality: Pipetting highly viscous (DMSO) or volatile (MeCN) solvents introduces severe volumetric error. The internal standard perfectly corrects for these discrepancies during quantification.

-

-

HPLC-UV Quantification: Analyze the diluted samples via RP-HPLC using a C18 column and UV detection at 254 nm. Quantify against a 5-point calibration curve.

-

Solid-State Validation (The Self-Validating Loop): Isolate the residual solid from Step 4, dry under vacuum, and analyze via X-ray Powder Diffraction (XRPD).

-

Causality: If the solvent induces a polymorphic transition or forms a solvate, the measured solubility reflects the new crystal form, not the original API intermediate. XRPD confirms phase purity, validating the thermodynamic measurement.

-

Strategic Implications for Drug Development

Understanding this solubility profile is paramount for process chemistry. In sequential cross-coupling reactions, the choice of solvent dictates the operational window. Initiating a Suzuki-Miyaura coupling at the more reactive iodine site requires complete dissolution of the starting material to prevent localized concentration gradients, which inevitably lead to over-reaction or homocoupling impurities. Solvents with high Kamlet-Taft β and π∗ parameters (like DMSO and NMP) provide the optimal thermodynamic environment, maximizing monomer availability while simultaneously stabilizing the palladium catalytic cycle.

References

- Source: Chemical Reviews (ACS Publications) / nih.

- MEASUREMENT OF SOLVENT PROPERTIES USING KAMLET-TAFT APPROACH FOR APPLICATION IN SYNTHESIS Source: Malaysian Journal of Analytical Sciences / ResearchGate URL

- Influence and Mechanism of Polar Solvents on the Retention Time of Short-Chain Fatty Acids in Gas Chromatography Source: MDPI URL

- Polar Protic and Aprotic Solvents Source: Chemistry LibreTexts URL

Sources

Title: Mastering Regioselectivity: High-Fidelity Suzuki-Miyaura Coupling Protocols for 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

An Application Note for Drug Development Professionals

Abstract: The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern medicinal chemistry, enabling the precise construction of complex molecular architectures. This application note provides a comprehensive guide to achieving high regioselectivity in the Suzuki-Miyaura cross-coupling of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene, a versatile building block in drug discovery. We present two detailed, field-proven protocols for the selective arylation at either the C-I or C-Br position, grounded in the fundamental principles of palladium catalysis. By explaining the causality behind experimental choices—from catalyst and ligand selection to the strategic use of bases and solvents—this guide equips researchers with the tools to reliably synthesize desired isomers and build molecular diversity with confidence.

The Strategic Imperative of Regioselectivity

The Suzuki-Miyaura cross-coupling is a preeminent C-C bond-forming reaction, valued for its mild conditions and broad functional group tolerance.[1] In the context of drug development, its application to dihalogenated substrates like 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene presents a significant opportunity. The two distinct halogen atoms, iodine and bromine, serve as orthogonal synthetic handles. Mastering their selective functionalization allows for the stepwise and controlled introduction of different aryl or heteroaryl moieties, creating a library of structurally diverse compounds from a single advanced intermediate.

The key to this selectivity lies in the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, the first and often rate-determining step of the catalytic cycle.[2] This fundamental principle forms the basis of our selective protocols.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Caption: The catalytic cycle involves oxidative addition of Pd(0) to the aryl halide, transmetalation with a boronate species, and reductive elimination to form the product and regenerate the catalyst.

The Substrate: 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

This substrate contains two potential reaction sites for Suzuki-Miyaura coupling. The regiochemical outcome is dictated by the reaction conditions, which can be tuned to favor one site over the other.

Caption: Preferential reaction at the C-I bond is achieved under mild conditions, leveraging its higher reactivity.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is designed to exploit the higher reactivity of the C-I bond, achieving selective mono-arylation at the C2 position while leaving the C-Br bond intact for subsequent transformations.

Causality Behind Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a reliable, commercially available Pd(0) precatalyst. It requires no prior reduction and is effective for a wide range of aryl iodides. Its relatively moderate reactivity is ideal for preventing over-reaction at the C-Br bond.

-

Base (K₂CO₃): Potassium carbonate is a moderately strong inorganic base. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[3] It is generally preferred over stronger bases like hydroxides, which can promote undesired side reactions such as deboronation.[2]

-

Solvent System (Dioxane/H₂O): This biphasic solvent system is highly effective. Dioxane solubilizes the organic substrate and the palladium catalyst, while water dissolves the inorganic base and the boronate intermediate, bringing them to the interface where the reaction occurs.[4]

-

Temperature (80-90 °C): This temperature range provides sufficient thermal energy to drive the reaction at the C-I bond to completion within a reasonable timeframe (2-4 hours) without significantly activating the more robust C-Br bond. Close monitoring is key.

Detailed Step-by-Step Protocol:

-

Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and potassium carbonate (K₂CO₃, 2.0-3.0 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 v/v ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration of the limiting reagent).

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.02-0.05 eq.).

-

Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete when the starting aryl dihalide spot is consumed (usually 2-4 hours). Avoid prolonged heating to minimize potential coupling at the C-Br position.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate or dichloromethane.

-

Wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 2-aryl-4-bromo-1-(2-methoxyethoxy)benzene.

Summary of Conditions for C-I Coupling

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | Reliable Pd(0) source, moderate reactivity. |

| Boronic Acid | 1.1 - 1.2 equivalents | Slight excess ensures complete reaction. |

| Base | K₂CO₃ (2-3 equivalents) | Activates boronic acid, minimizes side reactions.[2] |

| Solvent | Dioxane / H₂O (4:1 v/v) | Excellent biphasic system for reagent solubility.[4] |

| Temperature | 80 - 90 °C | Sufficient for C-I activation, minimizes C-Br reactivity. |

| Time | 2 - 4 hours (Monitor) | Avoids over-reaction and formation of di-substituted product. |

Protocol 2: Sequential One-Pot, Two-Step Di-arylation

For creating asymmetrical biaryl compounds, a sequential approach is most effective. This protocol first leverages the C-I selectivity described above, and then, in the same vessel, drives the reaction at the less reactive C-Br position by introducing a second boronic acid and modifying the conditions.

Caption: A one-pot, two-step workflow for the synthesis of asymmetric di-aryl products.

Causality Behind Experimental Choices (Step 2):

-

Ligand Addition (e.g., SPhos, XPhos): After the first coupling is complete, the addition of a more electron-rich and bulky phosphine ligand is often necessary to activate the C-Br bond. Buchwald-type biaryl phosphine ligands (like SPhos) are highly effective. They form more reactive, coordinatively unsaturated Pd(0) species that can readily undergo oxidative addition into the stronger C-Br bond.[5][6]

-

Increased Temperature (100-110 °C): Higher thermal energy is required to overcome the larger activation barrier for oxidative addition at the C-Br bond.

Detailed Step-by-Step Protocol:

-

Perform Protocol 1: Follow steps 1-6 from Protocol 1 for selective C-I coupling with the first arylboronic acid (Ar¹-B(OH)₂).

-

Confirm Completion of Step 1: Once LC-MS or TLC confirms full consumption of the starting dihalide and formation of the mono-arylated intermediate, proceed to the next step without work-up.

-

Addition of Second Reagents: To the same reaction flask, add the second arylboronic acid (Ar²-B(OH)₂, 1.2-1.5 eq.) and, if necessary, additional base (1.0 eq.).

-

Ligand Fortification: Add a solution of a more robust ligand (e.g., SPhos, 4-10 mol% relative to the initial substrate) in a small amount of degassed dioxane.

-

Reaction (Step 2): Increase the oil bath temperature to 100-110 °C and continue stirring vigorously.

-

Monitoring (Step 2): Monitor the consumption of the mono-arylated intermediate. This second coupling is typically slower than the first.

-

Work-up and Purification: Once the reaction is complete, follow steps 7 and 8 from Protocol 1 to isolate the final di-substituted product.

Summary of Conditions for Sequential C-Br Coupling (Step 2)

| Parameter | Recommended Condition | Rationale |

| Catalyst | From Step 1 (can add more if needed) | The initial catalyst is often sufficient. |

| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich ligand to activate C-Br bond.[6] |

| Boronic Acid | Ar²-B(OH)₂, 1.2 - 1.5 equivalents | Drives the second, more difficult coupling to completion. |

| Base | Can add more K₂CO₃ (1 eq.) | Ensures sufficient base for the second transmetalation. |

| Solvent | Same as Step 1 | No change needed. |

| Temperature | 100 - 110 °C | Overcomes higher activation energy of C-Br bond. |

Troubleshooting and Optimization

-

Low Yield / No Reaction: Ensure the system is rigorously deoxygenated. Check the quality of the palladium catalyst and the boronic acid, which can degrade upon storage.[2]

-

Formation of Di-substituted Product in Protocol 1: The reaction temperature may be too high or the reaction time too long. Reduce the temperature to 80 °C and monitor carefully, stopping the reaction as soon as the starting material is consumed.

-

Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen. Improve inert gas purging.

-

Deboronating / Dehalogenation: The presence of a very strong base or excessively high temperatures can lead to protonolysis of the boronic acid or reductive dehalogenation. Stick to recommended conditions.

Conclusion

The regioselective Suzuki-Miyaura coupling of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a powerful and reliable strategy for the synthesis of complex, differentially substituted aromatic compounds. By understanding the fundamental principles of palladium catalysis and carefully controlling reaction parameters such as temperature, catalyst, and ligand choice, researchers can selectively functionalize either the C-I or C-Br bond with high fidelity. The protocols detailed herein provide a robust starting point for scientists in drug discovery and development to build molecular complexity and accelerate their research programs.

References

-

Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. [Link]

-

Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. PMC. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Arylsiloxanes with Aryl Halides: Application to Solid-Supported Organic Synthesis. ACS Combinatorial Science. [Link]

-

Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. The Journal of Organic Chemistry. [Link]

-

Competitive reaction between 4-bromoanisole and 4-iodoanisole with phenylboronic acid catalyzed with Pd/RHA. ResearchGate. [Link]

-

Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. [Link]

-

Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

-

Regioselective Suzuki coupling of dihaloheteroaromatic compounds as a rapid strategy to synthesize potent rigid combretastatin analogues. PubMed. [Link]

-

Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ARODES. [Link]

-

Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. MDPI. [Link]

-

Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde. PMC. [Link]

-

ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

-

Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

Metal-Catalyzed Cross-Couplings of Aryl Halides to Form C–C Bonds in Aqueous Media. Wiley-VCH. [Link]

-

Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. arodes.hes-so.ch [arodes.hes-so.ch]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]

Sonogashira cross-coupling reaction conditions using 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Application Note: Chemoselective Sonogashira Cross-Coupling of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Executive Summary

In modern drug development, the strategic sequential functionalization of polyhalogenated arenes is a critical technique for building complex active pharmaceutical ingredients (APIs). 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a highly versatile building block; the 2-methoxyethoxy moiety acts as a solubilizing group and hydrogen bond acceptor, while the differential reactivity of the iodine and bromine atoms provides orthogonal handles for cross-coupling. This application note details a robust, self-validating protocol for highly chemoselective Sonogashira coupling at the C–I position, leaving the C–Br bond intact for downstream diversification.

Mechanistic Rationale & Chemoselectivity

The Sonogashira cross-coupling reaction is a cornerstone of modern C–C bond formation, widely utilized in the synthesis of pharmaceuticals and complex organic materials [1]. When dealing with dihalogenated substrates, chemoselectivity is strictly governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds. The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

Because the rate-determining step in mild cross-coupling reactions is the oxidative addition of the Pd(0) catalyst into the aryl halide, the lower activation barrier of the C–I bond allows for exclusive functionalization at the 2-position [2]. Maintaining mild reaction conditions (e.g., room temperature) prevents the palladium catalyst from overcoming the activation barrier required to cleave the C–Br bond, thereby preserving it as an orthogonal handle [3]. The addition of a copper(I) co-catalyst accelerates the transmetalation step via the formation of a copper acetylide intermediate, which is essential for achieving high yields at ambient temperatures [4].

Catalytic Cycle & Workflow Visualization

Chemoselective Sonogashira catalytic cycle highlighting preferential C-I oxidative addition.

Process Optimization & Causality of Variables

Selecting the correct parameters is critical to preventing the erosion of chemoselectivity. Table 1 summarizes the optimization landscape.

Table 1: Optimization of Reaction Conditions for Chemoselective Coupling

| Entry | Catalyst (mol%) | Co-Catalyst (mol%) | Solvent / Base | Temp (°C) | Time (h) | Yield (%) | Chemoselectivity (I vs Br) |

| 1 | Pd(PPh3)2Cl2 (5) | CuI (10) | THF / Et3N (1:1) | 25 | 16 | 85 | >99:1 |

| 2 | Pd(PPh3)4 (5) | CuI (10) | DMF / Et3N (4:1) | 25 | 12 | 88 | >99:1 |

| 3 | Pd(dppf)Cl2 (5) | CuI (10) | THF / Et3N (1:1) | 50 | 8 | 72 | 85:15 (Erosion of selectivity) |

| 4 | Pd(OAc)2 (5) | None | Et3N | 80 | 24 | 45 | 60:40 (Poor selectivity) |

Causality of Experimental Choices:

-

Catalyst Selection: Pd(PPh3)2Cl2 is chosen over more electron-rich, bulky ligands (like dppf or XPhos). Highly active bidentate ligands can inadvertently promote oxidative addition into the C–Br bond, reducing selectivity (as seen in Entry 3).

-

Temperature Control: Ambient temperature (25 °C) is the most critical parameter. Heat provides the thermodynamic energy required to activate the C–Br bond. By restricting the reaction to 25 °C, the system remains under strict kinetic control, yielding >99:1 selectivity for the C–I bond.

-

Copper Co-Catalyst: Omitting CuI (Entry 4) drastically slows down transmetalation. To compensate, higher temperatures are required, which destroys chemoselectivity and promotes unwanted alkyne homocoupling (Glaser coupling).

Step-by-Step Experimental Protocol

Self-Validating Methodology for the synthesis of 2-Alkynyl-4-bromo-1-(2-methoxyethoxy)benzene.

Reagents Required:

-

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (1.0 equiv, 10 mmol)

-

Terminal Alkyne (e.g., Phenylacetylene or Trimethylsilylacetylene) (1.2 equiv, 12 mmol)

-

Pd(PPh3)2Cl2 (0.05 equiv, 5 mol%)

-

CuI (0.10 equiv, 10 mol%)

-

Triethylamine (Et3N) (Solvent/Base, 30 mL)

-

Tetrahydrofuran (THF) (Co-solvent, 30 mL)

Step 1: System Preparation & Degassing

-

In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (10 mmol), Pd(PPh3)2Cl2 (5 mol%), and CuI (10 mol%).

-

Seal the flask with a rubber septum and purge the atmosphere by applying vacuum and backfilling with dry Argon (repeat 3 times).

-

Causality: Oxygen must be strictly excluded to prevent the Glaser homocoupling of the terminal alkyne.

-

Step 2: Solvent & Reagent Addition 3. Inject anhydrous, degassed THF (30 mL) and Et3N (30 mL) via syringe. 4. Stir the mixture at room temperature for 5 minutes. The solution will typically appear pale yellow or orange. 5. Slowly inject the terminal alkyne (12 mmol) dropwise over 2 minutes.

-

Self-Validation Check: Upon addition of the alkyne, the reaction mixture should rapidly transition from pale yellow to a dark brown/black suspension. This color change is a reliable visual indicator that the Pd(II) precatalyst has been reduced to the active Pd(0) species and the copper acetylide intermediate has formed.

Step 3: Reaction Execution & Monitoring 6. Stir the reaction at 25 °C for 12–16 hours under a positive pressure of Argon. 7. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/Ethyl Acetate (4:1) eluent.

-

Self-Validation Check: The starting material is strongly UV-active. The product spot will typically elute slightly lower than the starting material and will stain intensely yellow/brown when treated with a KMnO4 stain (due to the oxidation of the newly formed alkyne), providing immediate visual validation of successful C–C bond formation.

Step 4: Workup & Purification 8. Once TLC confirms complete consumption of the starting material, quench the reaction by adding 30 mL of saturated aqueous NH4Cl.

-

Causality: NH4Cl helps to sequester and solubilize the copper salts into the aqueous phase, preventing emulsion formation during extraction.

-

Extract the aqueous layer with Ethyl Acetate (3 x 30 mL).

-

Wash the combined organic layers with brine (50 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude dark oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the pure 2-alkynyl-4-bromo-1-(2-methoxyethoxy)benzene.

Orthogonal Downstream Functionalization

The isolated product retains a highly reactive C–Br bond at the 4-position. This allows drug development chemists to perform sequential, orthogonal functionalizations. For example, the purified intermediate can be subjected to a Suzuki-Miyaura cross-coupling with an arylboronic acid at elevated temperatures (e.g., 80 °C with Pd(dppf)Cl2), effectively transforming the simple dihalogenated starting material into a complex, trisubstituted aromatic scaffold tailored for structure-activity relationship (SAR) studies.

References

- Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL

- Source: PMC (National Institutes of Health)

- Title: Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions Source: Beilstein Journal of Organic Chemistry URL

- Title: Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments Source: MDPI URL

Application Note: Synthesis of Advanced Pharmaceutical Intermediates via Regioselective Functionalization of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Introduction & Strategic Rationale

In modern drug discovery, the design of active pharmaceutical ingredients (APIs) heavily relies on modular, highly functionalized building blocks. 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene is a premium dihaloarene scaffold that offers two distinct chemical advantages:

-

The 2-Methoxyethoxy Motif: This short, PEG-like ether chain acts as a solubilizing group. In medicinal chemistry, replacing simple alkyl ethers with methoxyethoxy groups predictably lowers lipophilicity (LogP), reduces plasma protein binding, and improves overall aqueous solubility—critical parameters for oral bioavailability.

-

Orthogonal Halogen Reactivity: The presence of both an iodine atom at the C2 position and a bromine atom at the C4 position allows for sequential, highly regioselective transition-metal-catalyzed cross-coupling reactions.

This application note details the causality-driven methodologies for synthesizing this core scaffold and subsequently functionalizing it into complex API intermediates.

Mechanistic Insights: The Principle of Regioselective Oxidative Addition

The cornerstone of utilizing 4-bromo-2-iodo-1-(2-methoxyethoxy)benzene lies in the thermodynamic and kinetic differences between carbon-halogen bonds. The bond dissociation energy (BDE) of a Csp2−I bond is approximately 65 kcal/mol, whereas the Csp2−Br bond is significantly stronger at approximately 81 kcal/mol (1)[1].

Because oxidative addition is typically the rate-determining step in palladium-catalyzed cross-couplings, Pd(0) will kinetically favor insertion into the weaker C-I bond. By carefully controlling temperature and selecting ligands with appropriate bite angles, chemists can achieve >95% regioselectivity at the C2 position without premature activation of the C4-bromide (2)[2].

Pd-catalyzed regioselective oxidative addition into the C-I bond over the C-Br bond.

Self-Validating Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold via O-Alkylation

Causality & Design: The synthesis begins with the O-alkylation of 4-bromo-2-iodophenol. While mild bases ( K2CO3 ) can be used, Sodium Hydride (NaH) is deployed here. NaH ensures complete, irreversible deprotonation of the phenol to form a highly nucleophilic phenoxide anion. This maximizes the SN2 reaction rate with 1-bromo-2-methoxyethane and prevents competitive side reactions (3)[3].

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, argon-purged flask with 4-bromo-2-iodophenol (1.0 eq) and anhydrous DMF (0.3 M). Cool the solution to 0 °C using an ice bath.

-

Deprotonation: Add NaH (60% dispersion in mineral oil, 1.5 eq) portion-wise.

-

Self-Validation Check: Observe immediate H2 gas evolution. The cessation of bubbling (typically 15-20 mins) validates complete phenoxide formation.

-

-

Alkylation: Dropwise add 1-bromo-2-methoxyethane (1.2 eq). Remove the ice bath and heat the reaction to 80 °C for 4 hours.

-

Monitoring: Check reaction progress via TLC (Hexanes/EtOAc 4:1). The product will elute significantly higher ( Rf≈0.6 ) than the phenolic starting material ( Rf≈0.2 ), validating conversion.

-

Workup: Quench with ice-cold water. Extract with EtOAc (3x). Wash the combined organic layers with 1M NaOH to actively strip any unreacted starting phenol, ensuring high purity of the isolated 4-bromo-2-iodo-1-(2-methoxyethoxy)benzene.

Protocol 2: Regioselective C2-Arylation (Suzuki-Miyaura Coupling)

Causality & Design: To functionalize the C-I bond while leaving the C-Br bond intact, mild heating (60 °C) and Pd(dppf)Cl2 are utilized. The bidentate dppf ligand possesses a large bite angle which stabilizes the Pd(II) intermediate and accelerates reductive elimination, effectively preventing the catalyst from "walking" or performing a secondary oxidative addition into the C-Br bond.

Step-by-Step Methodology:

-

Setup: In a Schlenk flask, combine 4-bromo-2-iodo-1-(2-methoxyethoxy)benzene (1.0 eq), an arylboronic acid (e.g., 4-fluorophenylboronic acid, 1.05 eq), and K2CO3 (2.0 eq).

-

Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/Water (4:1, 0.2 M). Sparge the mixture with Argon for 15 minutes.

-

Self-Validation Check: Rigorous deoxygenation is critical; failure to degas will result in rapid formation of palladium black (catalyst death) upon heating.

-

-

Catalysis: Add Pd(dppf)Cl2 (5 mol%). Heat to 60 °C for 6 hours.

-

Monitoring: Analyze via LC-MS.

-

Self-Validation Check: The mass spectrum of the desired product must display a distinct 1:1 isotopic doublet (M and M+2 peaks) characteristic of the retained C4 -bromine atom.

-

Protocol 3: C4-Amination (Buchwald-Hartwig Cross-Coupling)

Causality & Design: With the C2 position functionalized, the C4-bromide is now targeted. Buchwald-Hartwig amination with a secondary amine requires overcoming the steric hindrance of the newly installed C2-aryl group. Pd2(dba)3 paired with RuPhos (an electron-rich, bulky biarylphosphine ligand) is chosen. RuPhos lowers the activation barrier for C-Br oxidative addition and its steric bulk forces rapid reductive elimination, effectively outcompeting deleterious β -hydride elimination pathways.

Step-by-Step Methodology:

-

Setup: Combine the C2-arylated intermediate (1.0 eq), a secondary amine (e.g., morpholine, 1.2 eq), and NaOtBu (1.5 eq) in anhydrous Toluene (0.15 M).

-

Degassing: Sparge with Argon for 15 minutes.

-

Catalysis: Add Pd2(dba)3 (2.5 mol%) and RuPhos (5.0 mol%). Heat the sealed vessel to 90 °C for 12 hours.

-

Monitoring: Analyze via LC-MS.

-

Self-Validation Check: The disappearance of the brominated isotopic doublet and the appearance of a single molecular ion peak confirms successful C-N bond formation.

-

Synthetic Workflow Visualization

Sequential regioselective functionalization workflow of 4-bromo-2-iodophenol.

Quantitative Data & Yield Summary

The table below summarizes the expected quantitative outcomes when executing the self-validating protocols described above, highlighting the exceptional regiocontrol achievable with this scaffold.

| Step | Reaction Type | Key Reagents & Catalyst | Temp / Time | Isolated Yield | Selectivity / Purity |

| 1 | O-Alkylation | NaH, 1-bromo-2-methoxyethane, DMF | 80 °C / 4 h | 92% | >98% (O- vs C-alkylation) |

| 2 | Suzuki-Miyaura | Pd(dppf)Cl2 , Ar-B(OH)₂, K2CO3 | 60 °C / 6 h | 85% | >95% (C-I over C-Br) |

| 3 | Buchwald-Hartwig | Pd2(dba)3 , RuPhos, Amine, NaOtBu | 90 °C / 12 h | 78% | >99% conversion |

References

-

Discovery of a Potent and Selective NF-κB-Inducing Kinase (NIK) Inhibitor That Has Anti-inflammatory Effects in Vitro and in Vivo. Journal of Medicinal Chemistry (ACS Publications).3

-

Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. Organic Letters (ACS Publications).2

-

Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules (MDPI).1

Sources

Application Note & Protocol: Regioselective Lithium-Iodine Exchange in 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

Introduction

The lithium-halogen exchange is a cornerstone of modern organometallic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the generation of highly reactive organolithium intermediates.[1][2] In polysubstituted aromatic systems, the regioselectivity of this exchange becomes a critical parameter for synthetic utility. This application note provides a detailed examination of the lithium-halogen exchange mechanism in 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene, a versatile building block in medicinal chemistry and materials science. We will explore the underlying principles governing the selective activation of the carbon-iodine bond over the carbon-bromine bond and provide a robust experimental protocol for its efficient and regioselective lithiation.

The preferential exchange of iodine over bromine is a well-established principle, primarily driven by the greater polarizability and lower bond strength of the C-I bond compared to the C-Br bond.[3] This inherent reactivity difference allows for the selective formation of the 2-lithiated species, which can then be trapped with various electrophiles to yield highly functionalized and otherwise difficult-to-access molecules. Understanding the nuances of this reaction, including the role of the solvent, temperature, and the nature of the organolithium reagent, is paramount for achieving high yields and selectivities.

Mechanistic Insights: The "Ate-Complex" and Regioselectivity

The mechanism of the lithium-halogen exchange is generally believed to proceed through the formation of a transient "ate-complex".[4][5] In this proposed mechanism, the nucleophilic organolithium reagent (e.g., n-butyllithium) attacks the halogen atom of the aryl halide, forming a hypervalent intermediate.[4] This "ate-complex" then collapses, leading to the exchange of the lithium and halogen atoms.

Several key factors influence the rate and regioselectivity of this exchange:

-

Halogen Identity: The rate of exchange follows the trend I > Br > Cl > F.[3] This is attributed to the decreasing polarizability and increasing bond strength as we move up the halogen group. In the case of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene, the significantly lower C-I bond energy dictates the preferential exchange at the 2-position.

-

Temperature: Lithium-halogen exchanges are typically performed at very low temperatures (e.g., -78 °C) to minimize side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.[6] These cryogenic conditions also help to control the exothermicity of the reaction.

-

Organolithium Reagent: While n-butyllithium is commonly used, other organolithium reagents like sec-butyllithium or tert-butyllithium can also be employed. The choice of reagent can sometimes influence the reaction rate and selectivity, although for dihaloarenes with iodine and bromine, the inherent reactivity difference is the dominant factor.

-

Solvent: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O) are commonly used as they can solvate the organolithium species, influencing their aggregation state and reactivity.[5]

The reaction can be visualized as a two-step process: formation of the "ate-complex" followed by the exchange. The stability of the resulting organolithium species also plays a role in the overall thermodynamics of the reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the regioselective lithium-iodine exchange of 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene and subsequent trapping with an electrophile.

Caption: Experimental workflow for the regioselective lithium-iodine exchange.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for 2-bromo-1-iodo-4-methoxybenzene and should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[7]

Materials:

-

4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Electrophile (e.g., benzaldehyde, freshly distilled)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Septa

-

Low-temperature thermometer

-

Dry ice/acetone or isopropanol bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a septum, add 4-Bromo-2-iodo-1-(2-methoxyethoxy)benzene (1.0 eq).

-

Dissolution: Under an inert atmosphere, add anhydrous THF via syringe to dissolve the starting material.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Addition of n-BuLi: Slowly add a solution of n-butyllithium (1.05 eq) dropwise via syringe over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Lithiation: Stir the reaction mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.

-

Electrophilic Quench: Add the chosen electrophile (1.2 eq) dropwise to the reaction mixture at -78 °C.

-

Warming: After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Separate the organic layer and wash it with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.

Proposed Reaction Mechanism